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A Comparative Analysis of Potassium Hydrogen Tartrate and Calcium Tartrate in Wine

Instability

For researchers, scientists, and drug development professionals, understanding the principles

of solubility and precipitation is paramount. In the context of winemaking, the formation of

crystalline deposits, while harmless, is a significant quality concern. This guide provides a

detailed comparative analysis of the two primary culprits of crystalline instability in wine:

potassium hydrogen tartrate (KHT) and calcium tartrate (CaT).

Introduction to Tartrate Instability
Tartaric acid is a primary organic acid in grapes and, consequently, in wine.[1] It exists in

equilibrium with its bitartrate and tartrate ions. When these ions combine with cations, primarily

potassium (K+) and calcium (Ca2+), and their concentration exceeds their solubility in the wine

matrix, they can precipitate as crystals.[2][3] This phenomenon is a classic example of

supersaturation and crystallization, influenced by a complex interplay of factors within the wine.
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Feature
Potassium Hydrogen
Tartrate (KHT)

Calcium Tartrate (CaT)

Common Name
Cream of Tartar, Wine

Diamonds
-

Prevalence

Most common cause of

crystalline deposits in wine.[1]

[2]

Less frequent, but its

occurrence is increasing.[2]

Precipitation Speed
Relatively rapid, especially with

temperature reduction.

Very slow, can take months to

precipitate after bottling.[4]

Crystal Appearance

Colorless or white, bipyramidal

or rhomboid crystals. In red

wines, they can be colored due

to pigment adsorption.

Colorless or white crystals,

often with co-deposits.[5]

Primary Influencing Factors
Temperature, ethanol

concentration, pH.[2][6]

pH, calcium ion concentration,

presence of inhibitors like

malic acid.[4][7]

Temperature Dependence

Highly dependent on

temperature; solubility

decreases significantly at lower

temperatures.[3][6]

Much less dependent on

temperature; cold stabilization

is not an effective removal

method.[4][6]

Stabilization Methods

Cold stabilization, contact

process (seeding), ion

exchange, addition of inhibitors

(e.g., CMC, metatartaric acid).

[2]

Difficult to stabilize; methods

include seeding with CaT

crystals and use of specific

inhibitors.[4][5]

Factors Influencing Tartrate Precipitation
The stability of KHT and CaT in wine is not static and is influenced by a variety of factors.
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Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11475502/
https://www.perennia.ca/wp-content/uploads/2021/04/Fact-Sheet-TARTRATE-STABILITY-IN-WINES.pdf
https://www.perennia.ca/wp-content/uploads/2021/04/Fact-Sheet-TARTRATE-STABILITY-IN-WINES.pdf
https://www.ajevonline.org/content/39/2/155
https://www.enartis.com/wp-content/uploads/2021/12/CALCIUM-TARTRATE-INSTABILITY_G.Triulzi_G.Quinterno_B.Scotti_Enartis.pdf
https://www.perennia.ca/wp-content/uploads/2021/04/Fact-Sheet-TARTRATE-STABILITY-IN-WINES.pdf
https://www.enology.fst.vt.edu/downloads/wm_issues/Potassium%20Bitartrate%20Stabilization%20of%20Wines.pdf
https://www.ajevonline.org/content/39/2/155
https://ir.canterbury.ac.nz/items/6fbccd00-244e-4a9f-92d3-442aae0dbd93
http://cjm.ichem.md/sites/default/files/article_files/ChemJMold201510(1)_42-45_Covaci.pdf
https://www.enology.fst.vt.edu/downloads/wm_issues/Potassium%20Bitartrate%20Stabilization%20of%20Wines.pdf
https://www.ajevonline.org/content/39/2/155
https://www.enology.fst.vt.edu/downloads/wm_issues/Potassium%20Bitartrate%20Stabilization%20of%20Wines.pdf
https://www.perennia.ca/wp-content/uploads/2021/04/Fact-Sheet-TARTRATE-STABILITY-IN-WINES.pdf
https://www.ajevonline.org/content/39/2/155
https://www.enartis.com/wp-content/uploads/2021/12/CALCIUM-TARTRATE-INSTABILITY_G.Triulzi_G.Quinterno_B.Scotti_Enartis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Factor
Influence on Potassium
Hydrogen Tartrate (KHT)

Influence on Calcium
Tartrate (CaT)

Temperature

Solubility is highly

temperature-dependent.

Lowering the temperature is a

primary method for inducing

precipitation (cold

stabilization).[3][6]

Solubility is significantly less

affected by temperature

changes. Chilling wine rarely

results in CaT precipitation.[4]

pH

Precipitation is favored at

higher wine pH values, with

the maximum percentage of

bitartrate ions (HT-) present

around pH 3.7.[6] However,

the relationship is complex.

Precipitation is favored at

higher wine pH values due to

the increased concentration of

the tartrate anion (T2-).[4]

Ethanol Concentration
Solubility decreases as ethanol

concentration increases.[2]

Solubility also decreases with

increasing ethanol

concentration.[4]

Inhibitors

Colloidal substances like

proteins, polyphenols, and

polysaccharides can inhibit

crystal growth.[2][8] Additives

like carboxymethylcellulose

(CMC) and metatartaric acid

are effective inhibitors.[2]

Malic acid is a significant

natural inhibitor of CaT

crystallization.[4] Some

protective colloids can also

inhibit its formation.

Cation Concentration

The concentration of

potassium ions is a direct

factor in KHT formation.[6]

Wines with calcium levels

above 70-80 mg/L are

considered at risk of CaT

instability.

Quantitative Solubility Data
Precise, comparative solubility data for KHT and CaT in a complex solution like wine is

challenging to present in a single table due to the interactive effects of multiple components.
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However, data from model solutions and general observations in wine provide valuable

insights.

Substance
Solubility in Water
(20°C)

Solubility in 10%
Ethanol Solution
(21.6°C)

General Solubility
in Wine

Potassium Hydrogen

Tartrate (KHT)
5.7 g/L[5] 3.29 g/L[9]

Significantly lower

than in water and

decreases with lower

temperature and

higher ethanol.

Calcium Tartrate

(CaT)
0.53 g/L[5] Not readily available

Significantly lower

than KHT in wine.[4]

Experimental Protocols
Accurate assessment of tartrate stability is crucial for winemakers. The following are detailed

methodologies for key experiments.

Cold Stability Test (Refrigeration Method)
Objective: To determine if a wine is likely to form KHT crystals when subjected to cold

temperatures.

Materials:

Sample of filtered wine

Test tubes or small bottles with closures

Refrigerator or water bath capable of maintaining -4°C (24.8°F)

Procedure:

Fill a test tube or small bottle with the filtered wine sample, leaving minimal headspace.
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Securely close the container.

Place the sample in the refrigerator or water bath set to -4°C.

Hold the sample at this temperature for a minimum of 72 hours.

After the incubation period, carefully remove the sample and visually inspect for the

presence of crystalline deposits, both at the bottom and on the sides of the container. A light

source can aid in visualization.

Allow the sample to warm to room temperature.

Re-examine the sample. If any crystals that were present at the cold temperature have

dissolved, the wine is generally considered stable. If a persistent crystalline precipitate

remains, the wine is considered unstable.

Conductivity Measurement for KHT Stability
Objective: To quantitatively assess the potential for KHT precipitation by measuring the change

in electrical conductivity after seeding with KHT crystals.

Materials:

Conductivity meter with a probe

Stir plate and stir bar

Temperature-controlled water bath

Beaker

Potassium hydrogen tartrate (KHT) powder (fine crystals)

Sample of filtered wine

Procedure:

Place a known volume of the filtered wine sample into a beaker with a stir bar.
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Place the beaker in the temperature-controlled water bath and bring the wine to the desired

temperature (e.g., 0°C for white wines, 4°C for red wines).

Begin stirring the wine at a constant, gentle speed.

Once the temperature has stabilized, measure and record the initial conductivity of the wine.

Add a standardized amount of fine KHT powder to the wine (e.g., 4 g/L) to act as seed

crystals.

Continue to stir and monitor the conductivity of the solution over a set period (e.g., 30-60

minutes).

Record the final conductivity reading after the specified time.

Calculate the percentage change in conductivity: ((Initial Conductivity - Final Conductivity) /

Initial Conductivity) * 100.

A significant drop in conductivity (typically >5%) indicates that KHT has precipitated from the

solution, and the wine is considered unstable.
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Caption: Chemical pathway of tartrate instability in wine.

Experimental Workflow for Tartrate Stability Testing
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Caption: Workflow for assessing tartrate stability in wine.
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Tartrate Solubility
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Caption: Key factors influencing tartrate solubility in wine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b148006#potassium-hydrogen-tartrate-vs-calcium-
tartrate-a-comparative-analysis-of-wine-instability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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